Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate
Description
Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate is a pyrrolidinone-derived compound featuring a trifluoromethyl (-CF₃) substituent, a hydroxyl (-OH) group, and an ester-linked ethyl acetate moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl and ketone groups enable hydrogen bonding and coordination interactions .
Properties
Molecular Formula |
C9H10F3NO4 |
|---|---|
Molecular Weight |
253.17 g/mol |
IUPAC Name |
ethyl (2Z)-2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate |
InChI |
InChI=1S/C9H10F3NO4/c1-2-17-6(14)3-5-4-8(16,7(15)13-5)9(10,11)12/h3,16H,2,4H2,1H3,(H,13,15)/b5-3- |
InChI Key |
GANCNNHKJHYFKX-HYXAFXHYSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/CC(C(=O)N1)(C(F)(F)F)O |
Canonical SMILES |
CCOC(=O)C=C1CC(C(=O)N1)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Synthetic Routes and Functionalization
The compound is synthesized via multi-step protocols, typically involving pyrrolidine ring formation followed by functionalization. Key steps include:
-
Pyrrolidine core construction : Cyclization reactions using precursors like β-keto esters or active methylene intermediates under basic or catalytic conditions .
-
Trifluoromethyl introduction : Electrophilic substitution or halogen-exchange reactions to incorporate the -CF₃ group at the 4-position.
-
Ethyl acetate integration : Esterification or nucleophilic acyl substitution to attach the ethyl acetate moiety .
Table 1: Representative Synthetic Methods
Reactivity of Key Functional Groups
The compound’s reactivity is dominated by:
-
Enamine system : The conjugated double bond in the pyrrolidin-2-ylidene moiety participates in cycloadditions (e.g., [4+2] Diels-Alder) and Michael additions.
-
Trifluoromethyl group : Enhances electrophilicity at adjacent positions, enabling nucleophilic substitution (e.g., hydroxylation or amination).
-
Ester group : Susceptible to hydrolysis (under acidic/basic conditions) or transesterification .
Mechanistic Insights
-
Cycloadditions : The electron-deficient enamine system reacts with dienophiles (e.g., maleic anhydride) to form six-membered rings.
-
Oxidation/Reduction : The ketone at the 5-position can be reduced to a secondary alcohol, while the enamine may oxidize to form imine derivatives .
-
Catalytic Modifications : Copper or palladium catalysts enable cross-coupling reactions at the α-position of the ester group.
Scientific Research Applications
Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to specific proteins, leading to altered biological activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidinone and Heterocyclic Cores
a) Ethyl-2-(2-(5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxothiazol-5(4H)-ylidene)acetate (7f)
- Key Differences: Replaces the trifluoromethyl-pyrrolidinone core with a dichlorophenyl-pyrazole-thiazolidinone system.
- Impact : The dichlorophenyl and methoxyphenyl substituents enhance π-π stacking but reduce electronegativity compared to the -CF₃ group. Biological studies show this compound acts as a potent alkaline phosphatase inhibitor, suggesting that the target compound may exhibit similar enzymatic interactions but with altered potency due to its distinct substituents .
b) Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)
- Key Differences: Features a thiazole-piperazine-urea scaffold instead of pyrrolidinone.
- Impact: The urea and thiazole groups improve solubility and hydrogen-bonding capacity.
Analogues with Trifluoromethyl and Fluorinated Substituents
a) Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate
- Key Differences : Contains a pyrimidine-thioacetate backbone with -CF₃ and fluorine substituents.
- Impact : The fluorine atoms increase metabolic stability, while the pyrimidine ring enhances planar rigidity. This compound’s molecular weight (395.8 g/mol) and SMILES string (CCOC(=O)CSc1nc(-c2ncc(C(F)(F)F)cc2Cl)ncc1F) suggest similarities in lipophilicity with the target compound, though the absence of a hydroxyl group may reduce aqueous solubility .
b) Ethyl 2-{2-[N-(1-R1-imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate
- Key Differences: Imidazolidin-ylidene sulfamoyl group replaces the pyrrolidinone core.
- Impact : The sulfamoyl group introduces acidity (pKa ~5–6), which may contrast with the target compound’s neutral hydroxyl group. Such derivatives are designed for anticancer applications, highlighting the role of heterocyclic diversity in biological targeting .
Biological Activity
Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate, with CAS Number 1000933-95-8, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural characteristics, particularly the trifluoromethyl group and the pyrrolidine ring. These features contribute to its interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have shown effectiveness against Gram-positive and Gram-negative bacteria. The specific compound under discussion has been evaluated for its antibacterial activity using the agar disc-diffusion method against common pathogens such as Staphylococcus aureus and Escherichia coli.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with bacterial cell walls or metabolic pathways.
Case Studies and Research Findings
- Antibacterial Evaluation :
- Structure-Activity Relationship (SAR) :
- Toxicological Assessments :
Q & A
Q. What are the established synthetic routes for Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate, and how can reaction conditions be optimized?
The compound can be synthesized via condensation reactions involving pyrrolidinone derivatives and ethyl bromoacetate. A general method involves refluxing 4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene precursors with sodium in absolute ethanol, followed by ethyl bromoacetate addition and extended reflux (5–6 hours). Purification typically involves filtration, washing with water, and recrystallization from solvents like DMF-ethanol mixtures . Optimization may include adjusting molar ratios (e.g., 1:1 for sodium and bromoacetate), solvent selection (e.g., acetic acid for higher yields), and reaction time to minimize side products like hydrolyzed esters.
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- NMR : and NMR to confirm the pyrrolidinone backbone, trifluoromethyl group (), and ester functionality ( for ethyl CH) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 309.05 for CHFNO) .
- X-ray Crystallography : For absolute configuration determination, as seen in structurally related pyrrolidinone derivatives .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- pH Stability : Incubate the compound in buffered solutions (pH 3–9) at 25°C for 24–72 hours, monitoring degradation via HPLC. Acetate buffers (pH 4.5–5.5) are ideal for maintaining ester integrity .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, related trifluoromethyl esters show stability up to 150°C .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields (e.g., 60–85%) may arise from solvent purity, reaction scaling, or sodium dispersion efficiency. To address this:
- Use anhydrous solvents (e.g., ethanol dried over molecular sieves) to prevent hydrolysis.
- Standardize sodium dispersion methods (e.g., sodium sand vs. pellets) to ensure consistent reactivity .
- Compare kinetic data (e.g., via in situ IR spectroscopy) to identify rate-limiting steps like enolate formation .
Q. How can computational chemistry aid in predicting the compound’s reactivity and biological activity?
- DFT Calculations : Model the electron-withdrawing effect of the trifluoromethyl group on pyrrolidinone ring polarization, which influences nucleophilic attack sites .
- Molecular Docking : Screen against biological targets (e.g., enzymes with pyrrolidinone-binding pockets) using software like AutoDock Vina. For example, related compounds inhibit proteases via hydrogen bonding to the carbonyl group .
Q. What experimental designs are suitable for studying the compound’s potential as a fluorinated building block in drug discovery?
- Derivatization : React the enolic hydroxyl group with acyl chlorides (e.g., acetyl chloride) to explore bioactivity modulation. Monitor regioselectivity via NMR .
- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) and target engagement (e.g., enzyme inhibition) using analogues with modified ester groups (e.g., methyl vs. ethyl esters) .
Q. How can researchers address challenges in crystallizing this compound for structural studies?
- Solvent Screening : Use mixed solvents (e.g., DMF/hexane) to slow crystallization.
- Seeding : Introduce microcrystals of structurally related compounds (e.g., ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate) to induce nucleation .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
Discrepancies may stem from polymorphic forms or residual solvents. For example:
- Polar Solvents (DMF, DMSO) : High solubility (>50 mg/mL) due to hydrogen bonding with the enolic hydroxyl and ester groups .
- Nonpolar Solvents (Hexane) : Low solubility (<1 mg/mL) unless stabilized by co-solvents (e.g., 10% EtOAc in hexane) .
Characterize batches via NMR to detect solvent residues affecting solubility .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
